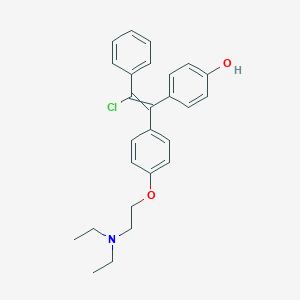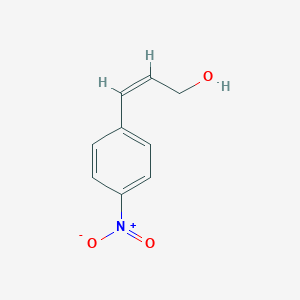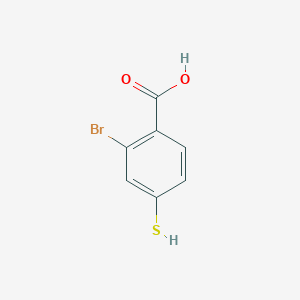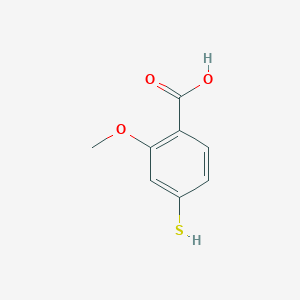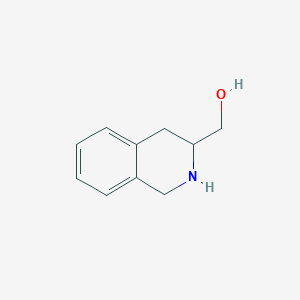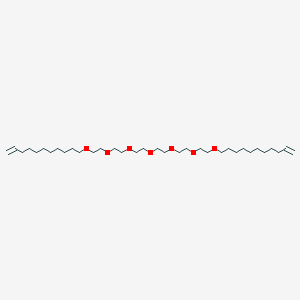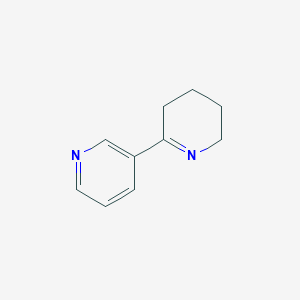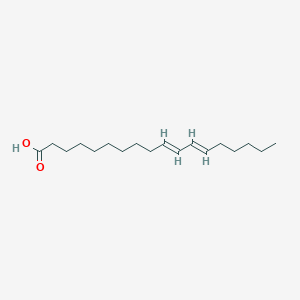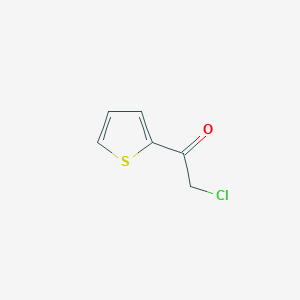
2-(Cloroacetil)tiofeno
Descripción general
Descripción
2-(Chloroacetyl)thiophene, also known as 2-(Chloroacetyl)thiophene, is a useful research compound. Its molecular formula is C6H5ClOS and its molecular weight is 160.62 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Chloroacetyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Chloroacetyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloroacetyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal
Los análogos basados en tiofeno, incluyendo 2-(Cloroacetil)tiofeno, han sido el foco de un número creciente de científicos como una clase potencial de compuestos biológicamente activos . Juegan un papel vital para los químicos medicinales para mejorar los compuestos avanzados con una variedad de efectos biológicos .
Propiedades antiinflamatorias
Los compuestos basados en tiofeno, como los fármacos comerciales Tinoridina y ácido tiaprofénico, son conocidos por sus propiedades antiinflamatorias . Esto hace que el this compound sea un candidato potencial para el desarrollo de nuevos fármacos antiinflamatorios.
Agentes anticancerígenos
2-Butiltiofeno, un derivado del tiofeno, se utiliza como materia prima en la síntesis de agentes anticancerígenos . Esto sugiere que el this compound también podría utilizarse en el desarrollo de nuevos fármacos anticancerígenos.
Agentes antiateroscleróticos
2-Octilitiofeno, otro derivado del tiofeno, se utiliza en la síntesis de agentes antiateroscleróticos . Esto indica que el this compound podría utilizarse potencialmente en el desarrollo de fármacos para tratar la aterosclerosis.
Química industrial y ciencia de los materiales
Los derivados del tiofeno se utilizan en la química industrial y la ciencia de los materiales como inhibidores de la corrosión . Esto sugiere que el this compound podría utilizarse en el desarrollo de nuevos inhibidores de la corrosión.
Semiconductores orgánicos
Las moléculas mediadas por tiofeno tienen un papel destacado en el avance de los semiconductores orgánicos . Esto indica que el this compound podría utilizarse en el desarrollo de nuevos semiconductores orgánicos.
Transistores de efecto de campo orgánico (OFET)
Los derivados del tiofeno se utilizan en la fabricación de transistores de efecto de campo orgánico (OFET) . Esto sugiere que el this compound podría utilizarse en el desarrollo de nuevos OFET.
Diodos emisores de luz orgánicos (OLED)
Los derivados del tiofeno se utilizan en la fabricación de diodos emisores de luz orgánico (OLED) . Esto indica que el this compound podría utilizarse en el desarrollo de nuevos OLED.
Mecanismo De Acción
Safety and Hazards
2-(Chloroacetyl)thiophene is corrosive to skin and eyes, and its vapors can severely irritate the respiratory tract . Safety data sheets recommend keeping away from heat, sparks, open flames, and hot surfaces, and advise against smoking while handling this compound . It is also recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWLHQEABZKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374074 | |
| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29683-77-0 | |
| Record name | 2-Chloro-1-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29683-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

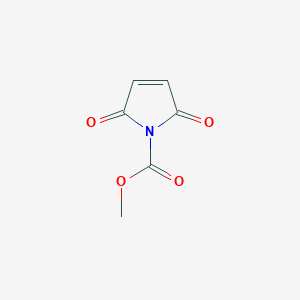

![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
